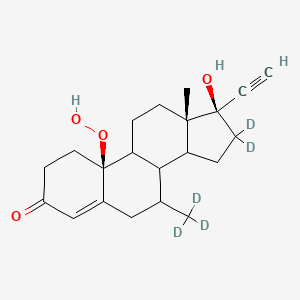

10beta-Peroxy 4-Tibolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,25-24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3/t13-,16+,17+,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURMXFRHKGLDHX-GWXLLEQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142147 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105186-34-3 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105186-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Steroidal Chemistry Research

The field of medicinal chemistry has long recognized the steroid nucleus as a privileged scaffold. acs.org This rigid four-ring carbon framework provides a versatile platform for the development of therapeutic agents due to its ability to penetrate biological membranes and interact with specific cellular receptors. acs.org Even minor chemical modifications to the steroid skeleton can lead to significant changes in biological activity, a principle that has driven the synthesis of numerous steroidal drugs with a wide range of applications, including anti-inflammatory, hormonal, and anticancer therapies. britannica.comnih.gov The partial synthesis of steroids, modifying naturally abundant precursors, is a common and practical approach to creating novel compounds with desired pharmacological profiles. arpgweb.combritannica.com The introduction of different functional groups can profoundly alter a steroid's properties and its interaction with biological targets. britannica.com

Overview of Peroxy Steroid Derivatives in Chemical Biology

Peroxy steroids, characterized by the presence of a peroxide (R-O-O-R) or hydroperoxide (R-O-O-H) functional group, represent a fascinating class of naturally occurring and synthetic compounds. nih.gov Hundreds of these derivatives have been isolated from various natural sources, including plants, fungi, and marine organisms. nih.govresearchgate.net Research has revealed that peroxy steroids exhibit a broad spectrum of biological activities. For instance, many plant-derived peroxy steroids show significant antiprotozoal activity, particularly against Plasmodium, the parasite responsible for malaria. nih.gov In contrast, those isolated from fungi often demonstrate notable antineoplastic (anti-cancer) properties. nih.gov Beyond these, other reported activities include anti-inflammatory, anti-hypercholesterolemic, and potential roles in regulating lipid metabolism. dntb.gov.uamdpi.com The presence of the peroxide moiety is often linked to their biological effects, possibly through the release of oxygen. researchgate.net

Historical Development of Tibolone and Its Research Analogs

Tibolone (B1683150) is a synthetic steroid developed for use in hormone therapy. menopause.org.au It is recognized for its tissue-specific hormonal profile, with its biological activity stemming from its rapid metabolism into three active metabolites: the Δ4-isomer and the 3α- and 3β-hydroxy metabolites. nih.gov This unique metabolic pathway allows tibolone to exert estrogenic effects in some tissues, such as bone and brain, while avoiding stimulation in others, like the endometrium and breast. researchgate.netnih.gov The development of tibolone dates back to the 1960s, with its bone-protective properties being a key area of early investigation. nih.gov The complex pharmacology of tibolone has prompted extensive research, including the synthesis of various analogs to better understand its structure-activity relationships and to explore new therapeutic applications. frontiersin.org For example, the synthesis of 7-alkyl steroidal ketones, as described in a 1976 paper by Grunwell et al., was undertaken to investigate their anti-progestational activities. nih.gov This particular publication is frequently cited in connection with 10beta-Peroxy 4-Tibolone. lgcstandards.comgoogle.comlgcstandards.com

Rationale for Academic Investigation of 10beta Peroxy 4 Tibolone As a Research Entity

Methodologies for Stereoselective Synthesis

The creation of specific stereoisomers of steroid molecules is a significant area of organic synthesis, driven by the fact that the biological activity of these compounds is highly dependent on their three-dimensional structure. The synthesis of this compound involves specialized techniques to introduce the peroxy group at the C10 position with the desired beta stereochemistry.

Peroxidation Reactions in Steroid Synthesis

Peroxidation reactions are fundamental in the synthesis of various biologically important molecules, including steroids. unl.edu These reactions involve the introduction of a peroxide or hydroperoxide group into a molecule. In steroid synthesis, these reactions can be challenging due to the complex, polycyclic nature of the steroid nucleus, which presents multiple potential reaction sites. nih.gov Achieving regioselectivity (controlling where the functional group is added) and stereoselectivity (controlling the spatial orientation of the new group) is crucial. acs.orgnih.gov

The formation of organic peroxides is relevant to normal biological processes such as fatty acid metabolism and prostaglandin (B15479496) synthesis. unl.edu Synthetic methods for introducing peroxide functionalities often aim to mimic or study these natural pathways. Various reagents and conditions can be employed, with the choice depending on the specific steroid substrate and the desired outcome. The selectivity of these reactions is often influenced by steric hindrance, electronic effects within the steroid, and the nature of the oxidizing agent. nih.gov

Photochemical Oxidation Techniques (e.g., involving hematoporphyrin (B191378) and oxygen/pyridine (B92270)/irradiation)

Photochemical oxidation is a powerful method for introducing oxygen-containing functional groups into organic molecules. This technique often involves the use of a photosensitizer, such as hematoporphyrin, which absorbs light and transfers the energy to molecular oxygen, generating highly reactive singlet oxygen.

In the context of steroid synthesis, this method can be employed for the peroxidation of specific double bonds. For the synthesis of this compound, a likely approach involves the irradiation of a solution of the precursor, ∆4-Tibolone, in the presence of oxygen, a sensitizer (B1316253) like hematoporphyrin, and a solvent such as pyridine. The pyridine can act as a base and may also influence the reaction's stereochemical outcome. The singlet oxygen generated in situ would then react with the ∆4-double bond of the tibolone precursor to form the desired 10beta-peroxy derivative.

Precursor-Based Synthetic Routes (e.g., from ∆4-Tibolone)

The most direct synthetic route to this compound utilizes ∆4-Tibolone as the immediate precursor. usbio.netbio-connect.nlcymitquimica.com ∆4-Tibolone, also known as (7α,17α)-17-hydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one, is a key intermediate. eur.nl The synthesis involves the selective oxidation of the C4-C5 double bond in the A-ring of the steroid.

Isolation and Purification of Synthetic Intermediates

Following a synthesis reaction, the desired product must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and reagents. For steroid derivatives like this compound, chromatographic techniques are often indispensable for purification. google.com

High-performance liquid chromatography (HPLC) is a particularly effective method for separating complex mixtures of steroids with high resolution. nih.govresearchgate.net The choice of the stationary phase (e.g., silica (B1680970) gel, C18-reversed phase) and the mobile phase is optimized to achieve efficient separation of the target compound from its isomers and other impurities. The need for such purification steps is a significant consideration in the design of large-scale synthetic processes, as they can impact yield and generate waste. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 105186-34-3 | usbio.netbio-connect.nlpharmaffiliates.comsimsonpharma.comlookchem.comsynthinkchemicals.com |

| Molecular Formula | C21H28O4 | usbio.netpharmaffiliates.comsimsonpharma.comlookchem.comsynthinkchemicals.com |

| Molecular Weight | 344.44 g/mol | usbio.netsimsonpharma.com |

| Melting Point | 208-211°C | lookchem.com |

| Boiling Point | 513.8±50.0 °C (Predicted) | lookchem.com |

| Storage Temperature | -20°C | usbio.netbio-connect.nllookchem.com |

Characterization of Reaction Byproducts and Impurity Profiling

In the synthesis of any chemical compound, particularly for pharmaceutical applications, the identification and characterization of byproducts and impurities are of utmost importance.

This compound as a Derivative and Potential Impurity of Tibolone

This compound is recognized as a derivative and a potential impurity of Tibolone. usbio.netbio-connect.nlcymitquimica.compharmaffiliates.com Tibolone itself is a synthetic steroid. wikipedia.org During the synthesis or storage of Tibolone, oxidative degradation can occur, leading to the formation of various related substances, including this compound.

The presence of this and other impurities, such as 10β-Hydroxy 4-Tibolone, needs to be carefully monitored and controlled in the final drug product. synthinkchemicals.com Regulatory bodies require stringent impurity profiling to ensure the safety and efficacy of the active pharmaceutical ingredient. The identification of this compound as a potential impurity highlights the importance of controlled manufacturing and storage conditions for Tibolone to minimize its formation.

Analytical Techniques for Purity Assessment in Research Samples

As a known impurity of tibolone, the analytical methods for assessing the purity of this compound are often integrated with the quality control protocols for the parent drug. veeprho.comsynthinkchemicals.com The primary technique employed for analyzing tibolone in pharmaceutical formulations is High-Performance Liquid Chromatography (HPLC), frequently coupled with an Ultraviolet (UV) detector. researchgate.net Purity levels greater than 95% have been reported for this compound using HPLC-based methods. lgcstandards.com

For more detailed and sensitive analysis in research samples, mass spectrometry (MS) is the preferred method. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of tibolone and its derivatives. researchgate.netnih.gov This technique avoids the high temperatures associated with other methods, which is crucial for thermally sensitive molecules. nih.gov

While Gas Chromatography-Mass Spectrometry (GC-MS) is also used for steroid analysis, it is generally less suitable for a thermally labile compound like this compound. The intense heat of the GC inlet and the chemical derivatization steps often required can induce degradation, leading to the formation of analytical artifacts. nih.gov Therefore, LC-MS without derivatization is considered a more reliable approach to ensure the accurate characterization and purity assessment of the intact molecule. nih.gov For analysis, the compound is soluble in solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol. usbio.net

| Analytical Technique | Detector/Method | Application/Remarks | Reference(s) |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Standard method for purity assessment in pharmaceutical-grade samples. Reported purity >95%. | researchgate.netlgcstandards.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | Preferred method for sensitive and specific analysis in research fluids and to ensure compound integrity. | researchgate.netnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Use with caution; high heat and derivatization may cause degradation and artifact formation. | nih.gov |

Intrinsic Chemical Stability and Degradation Pathways

This compound is a white solid with a reported melting point in the range of 198-211°C. usbio.netlookchem.com The compound's intrinsic chemical stability is low, a characteristic dictated by the presence of the hydroperoxy group. This inherent instability is highlighted by the stringent storage and handling requirements, which specify maintaining the compound at -20°C under an inert atmosphere and shipping on blue ice to prevent decomposition. usbio.netlookchem.com

Peroxy Group Reactivity and Decomposition Mechanisms

The chemistry of this compound is dominated by the reactivity of the hydroperoxy (-OOH) functional group. Organic peroxides are fundamentally unstable due to the weak oxygen-oxygen single bond. The primary degradation pathway for hydroperoxides is the homolytic cleavage of this O-O bond. This decomposition mechanism results in the formation of two highly reactive radical species: an alkoxy radical (RO•) and a hydroxyl radical (•OH).

This bond scission can be initiated by thermal energy (thermolysis), light (photolysis), or the presence of catalysts such as transition metal ions. The resulting free radicals are highly reactive and can propagate further degradation by abstracting hydrogen atoms from nearby molecules or undergoing molecular rearrangements. This reactivity cascade leads to the formation of various degradation products, which explains its classification as an impurity that can arise from the oxidative degradation of tibolone.

Influence of Environmental Factors on Compound Integrity

The integrity of this compound is significantly influenced by environmental conditions that can initiate its decomposition. The recommended storage conditions are a direct consequence of its sensitivity to these factors.

Heat: Elevated temperatures provide the necessary activation energy to induce the homolytic cleavage of the weak peroxy bond, accelerating the rate of decomposition. This thermal lability necessitates freezer storage to maintain the compound's integrity. usbio.netlookchem.com

Light: Similar to heat, exposure to light, particularly in the UV spectrum, can supply the energy required for photolytic cleavage of the O-O bond, initiating degradation. It is generally recommended to protect related steroid compounds from light. chemsrc.com

Chemical Environment: As a peroxide, the compound is a strong oxidizing agent and is highly reactive toward reducing agents. Its stability can also be compromised by the presence of other oxidizing agents or trace metals, which can catalytically accelerate its decomposition. chemsrc.com

| Environmental Factor | Effect on Compound Integrity | Recommended Precaution | Reference(s) |

|---|---|---|---|

| Heat/Elevated Temperature | Accelerates thermal decomposition via O-O bond cleavage. | Store at -20°C. | usbio.netlookchem.com |

| Light (especially UV) | Initiates photolytic degradation. | Store in darkness or in light-protective containers. | chemsrc.com |

| Reducing Agents/Metal Ions | Can cause rapid, often catalytic, decomposition. | Store under an inert atmosphere, free from contaminants. | lookchem.comchemsrc.com |

Derivatization Chemistry for Structural Modification Studies

The multifunctional nature of this compound offers several sites for chemical derivatization, which can be utilized in research for developing analogs for structure-activity relationship (SAR) studies or for attaching biochemical probes. cymitquimica.com The principal functional groups available for modification are the 17-hydroxyl group, the 17-ethynyl group, the hydroperoxy group, and the α,β-unsaturated ketone (enone) in the A-ring. cymitquimica.com

17-Hydroxyl Group: This secondary alcohol can readily undergo standard derivatization reactions such as esterification to form esters or etherification to form ethers.

17-Ethynyl Group: The terminal alkyne is a versatile functional handle. It can participate in metal-catalyzed cross-coupling reactions or in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to introduce a wide variety of substituents. cymitquimica.com

10-Hydroperoxy Group: This group presents a more complex target for derivatization due to its instability. It can be selectively reduced to the corresponding more stable 10β-Hydroxy 4-tibolone, which is itself a known tibolone impurity. pharmaffiliates.com

Enone System: The conjugated system, consisting of a C3-ketone and a C4-C5 double bond, can also be a target for modification. The carbonyl group can be protected as a ketal, and the double bond can undergo various addition reactions.

These potential modifications allow for systematic studies into how changes at specific positions on the steroid scaffold affect its chemical or biological properties.

| Functional Group | Position | Potential Derivatization Reaction | Purpose in Research |

|---|---|---|---|

| Hydroxyl | C17 | Esterification, Etherification | Modify polarity, create prodrugs |

| Ethynyl (Alkyne) | C17 | Cycloaddition (e.g., Click Chemistry), Coupling | Attach fluorescent tags, link to other molecules |

| Hydroperoxy | C10 | Reduction to hydroxyl | Increase stability, study role of peroxide |

| Enone | A-Ring | Addition reactions, Ketal formation | Investigate role of A-ring in binding/reactivity |

In Vitro Biotransformation Studies

In vitro models are fundamental tools for elucidating the metabolic pathways of xenobiotics, including synthetic steroids. By utilizing cellular and subcellular fractions, such as liver microsomes, researchers can observe specific enzymatic reactions in a controlled environment. The biotransformation of this compound is hypothesized to follow pathways similar to its parent compound, Tibolone, which is extensively metabolized in the liver and intestines. wikipedia.org

Enzymatic Hydrolysis and Reduction Pathways

The primary Phase I metabolic reactions for Tibolone involve the reduction of its 3-keto group to form 3α- and 3β-hydroxy metabolites. nih.govnih.govnih.gov This conversion is catalyzed by hydroxysteroid dehydrogenases (HSDs). nih.govkup.at Given the structure of this compound, which retains the keto group at the C3 position, it is highly probable that it also serves as a substrate for these reductive enzymes. The resulting metabolites would be hydroxylated derivatives, which are often key intermediates for subsequent conjugation reactions.

The presence of the 10beta-peroxy group introduces a unique functional group that could also be a target for enzymatic action. While specific hydrolases for such a group on a steroid nucleus are not well-defined in the context of Tibolone metabolism, peroxidases or other oxidative enzymes could potentially cleave or reduce this moiety, leading to further structural diversification of metabolites.

Microsomal Incubation Studies (e.g., with hepatic S9 fractions, exploring cytochrome P450 involvement for related steroids)

Therefore, it is anticipated that this compound would exhibit a similar metabolic profile in microsomal incubations. While some degree of CYP-mediated oxidation, such as hydroxylation at various positions on the steroid core, cannot be ruled out, it is unlikely to be the primary metabolic route. nih.gov The stability and reactivity of the peroxy group in the presence of the heme-containing CYP enzymes would be a key area of investigation in such studies.

| Enzyme System | Observed Role in Tibolone Metabolism | Predicted Role in this compound Metabolism |

| 3α/3β-Hydroxysteroid Dehydrogenases (HSDs) | Major pathway; reduction of 3-keto group. nih.govkup.at | Likely a major pathway, leading to the formation of 3α- and 3β-hydroxy metabolites. |

| Cytochrome P450 (CYP) Enzymes | Minor pathway; responsible for some hydroxylation. nih.govnih.gov | Predicted to be a minor pathway, potentially causing hydroxylation at various sites. |

| Sulfotransferases (SULTs) | Major Phase II pathway; conjugation of hydroxy metabolites. wikipedia.orgnih.gov | Expected to conjugate any hydroxylated metabolites formed during Phase I. |

Identification of Potential Metabolites (e.g., hydroxylation, double bond shifts)

Based on the established metabolism of Tibolone, several potential metabolites of this compound can be predicted. The most prominent Phase I transformations for Tibolone, apart from the 3-keto reduction, include a shift of the double bond from the Δ5(10) position to the Δ4(5) position to form Δ4-Tibolone, and hydroxylation at the C2 and C7 positions. nih.govnih.gov Since this compound is a derivative of Δ4-Tibolone, the double bond is already in the Δ4(5) position. cymitquimica.com

Therefore, the primary potential metabolic transformations for this compound would likely involve:

Reduction of the 3-keto group to form 3α-hydroxy and 3β-hydroxy analogs.

Hydroxylation at various positions, such as C2 and C7, as seen with Tibolone. nih.gov

Metabolism of the peroxy group , potentially leading to a 10-hydroxy derivative or other rearranged structures.

| Metabolic Reaction | Parent Compound | Potential Metabolite of this compound |

| 3-Keto Reduction | Tibolone | 3α-hydroxy-10beta-peroxy-tibolone |

| 3-Keto Reduction | Tibolone | 3β-hydroxy-10beta-peroxy-tibolone |

| Hydroxylation | Tibolone | 2-hydroxy-10beta-peroxy-4-tibolone |

| Hydroxylation | Tibolone | 7-hydroxy-10beta-peroxy-4-tibolone |

Characterization of Conjugation Reactions (e.g., sulfation)

Phase II conjugation reactions are essential for increasing the water solubility of metabolites, facilitating their excretion. For Tibolone, the most important Phase II reaction is sulfation of the hydroxyl groups at the C3 and C17 positions. nih.govnih.gov Over 75% of Tibolone and its metabolites in circulation are present as sulfate (B86663) conjugates. nih.govresearchgate.net This process is primarily catalyzed by sulfotransferase enzymes, particularly SULT2A1. wikipedia.org

Following the potential reduction and hydroxylation of this compound, the newly formed hydroxyl groups would be prime candidates for sulfation. It is therefore highly probable that the metabolic profile of this compound would include various sulfated conjugates, which would represent the main forms found in circulation and targeted for elimination from the body. nih.gov

Microbial Biotransformation Studies

Microbial biotransformation serves as a valuable in vitro tool that can mimic and predict the mammalian metabolism of drugs and other xenobiotics. Microorganisms possess a diverse array of enzymes that can catalyze a wide range of chemical reactions with high specificity. researchfloor.orgbenthamdirect.com

Utility of Microbial Models for Steroid Metabolism

The use of microbial models to study steroid metabolism is a well-established biotechnological approach. benthamdirect.comnih.gov Fungi and bacteria are capable of performing highly specific and often stereoselective modifications of the steroid nucleus that can be difficult to achieve through conventional chemical synthesis. researchfloor.org These modifications include hydroxylation, dehydrogenation, reduction, epoxidation, and aromatization. slideshare.netslideshare.net

Fungal species, in particular, have proven effective in transforming various steroids. For instance:

Cunninghamella species have been used to produce hydroxylated derivatives of levonorgestrel. researchgate.net

Fusarium lini has been shown to metabolize the anti-cancer steroid exemestane (B1683764) through reduction and hydroxylation. researchgate.net

Rhizopus stolonifer is also known to be a major producer of hydroxylated steroid metabolites. researchgate.net

These microbial systems can be employed to generate potential metabolites of this compound. Such a model could confirm the predicted hydroxylation and reduction pathways and might also reveal novel metabolites resulting from the transformation of the peroxy group, providing valuable reference standards for definitive mammalian metabolism studies. researchfloor.org

Identification of Microbial Enzymes Involved in Transformation

While direct studies on the microbial transformation of this compound are not extensively documented, the broader field of steroid biocatalysis provides a strong framework for predicting the enzymatic processes involved. The metabolism of the parent compound, tibolone, and other structurally related steroids by microorganisms offers valuable insights.

Microbial transformation is a powerful tool for generating novel steroid derivatives, often achieving stereo- and regio-specific modifications that are challenging to produce through chemical synthesis. researchgate.net Fungi, in particular, are widely employed for this purpose. For instance, filamentous fungi such as Cephalosporium aphidicola and Fusarium lini have been shown to effectively transform steroids. researchgate.net The enzymes typically implicated in these transformations include:

Oxidoreductases: This broad class of enzymes, including reductases, oxidases, and dehydrogenases, plays a pivotal role. For example, the reduction of keto groups and the introduction of hydroxyl groups are common metabolic pathways. In the context of tibolone metabolism in animal models, reduction of the 3-keto group to 3α- or 3β-hydroxy functions is a key step. nih.gov It is plausible that microbial enzymes could perform similar reductions on this compound.

Hydroxylases: These enzymes are responsible for introducing hydroxyl (-OH) groups at various positions on the steroid nucleus. The position of hydroxylation can significantly alter the biological activity of the steroid. Microbial hydroxylases from fungi have been observed to catalyze hydroxylation at various positions on the steroid scaffold. researchgate.net

Hydrolases: These enzymes could potentially be involved in the cleavage of the peroxy group in this compound, although this is speculative without direct experimental evidence.

The biotransformation of other steroids, such as drostanolone (B1670957) enanthate, by Cephalosporium aphidicola and Fusarium lini has been shown to involve enzymes like reductase, oxidase, and dehydrogenase, leading to the formation of various hydroxylated metabolites. researchgate.net

Production of Novel Metabolites via Biocatalysis

The application of biocatalysis to this compound holds the potential for the production of novel metabolites with unique biological activities. Based on the enzymatic capabilities of microorganisms in steroid transformation, several classes of new metabolites could be anticipated.

The microbial transformation of steroids like exemestane has yielded new hydroxylated and reduced derivatives. researchgate.net For example, incubation of exemestane with fungi such as Macrophomina phaseolina and Fusarium lini resulted in the formation of new metabolites with hydroxyl groups introduced at different positions. researchgate.net

Similarly, the biocatalytic transformation of drostanolone enanthate produced several new metabolites, including those with additional hydroxyl groups, which exhibited altered cytotoxic potential against cancer cell lines compared to the parent compound. researchgate.net This highlights the potential of microbial biocatalysis to generate derivatives with modified or enhanced biological properties.

Given these precedents, the biocatalysis of this compound could foreseeably yield a range of novel hydroxylated and reduced metabolites. The specific structures of these metabolites would depend on the microorganism and the specific enzymes it expresses.

Comparative Metabolic Profiling in In Vitro Animal Models (e.g., rat, rabbit, dog tissue)

The metabolic fate of a compound can vary significantly between different animal species and even between different tissues within the same animal. Understanding these differences is crucial for extrapolating preclinical data to human scenarios. The in vivo metabolism of the parent compound, tibolone, has been investigated in rats, rabbits, and dogs, providing a basis for understanding the potential metabolism of this compound.

Tissue-Specific Metabolic Patterns

Studies on tibolone have demonstrated that its metabolism exhibits significant tissue specificity. nih.gov Profiling of target organs in female rats and rabbits has revealed a tissue-specific distribution of tibolone metabolites. nih.gov While the same metabolites were generally found in both the circulation and various tissues, their quantitative distribution differed, indicating that different tissues have distinct metabolic profiles. nih.gov

In postmenopausal women, the metabolite patterns of tibolone also differ between serum, myometrium, and vagina. nih.gov For instance, the estrogenic 3α-hydroxytibolone is predominant in the serum, whereas the progestagenic and androgenic Δ4-tibolone is the major metabolite in the myometrium and vagina. nih.gov This tissue-specific metabolism is thought to be responsible for the desired tissue-selective effects of tibolone. nih.govdrugbank.com

Metabolomic studies in rats have further underscored the organ-dependent nature of metabolite profiles, with significant differences observed between the liver, heart, and kidneys. d-nb.infonih.gov These findings support the concept that the metabolic activation and inactivation of steroids like tibolone and its derivatives are tightly regulated at the tissue level.

Interspecies Differences in Metabolic Fate

Significant interspecies differences have been observed in the metabolic fate of tibolone. nih.gov The primary phase I metabolic pathways for tibolone include the reduction of the 3-keto group and hydroxylation reactions. nih.gov However, the stereochemistry of the resulting hydroxyl group varies between species. In rats, there is a preference for the formation of the 3α-hydroxy metabolite, while in dogs, the 3β-hydroxy metabolite is favored. nih.gov

Phase II metabolism of tibolone mainly involves sulphate conjugation of the hydroxyl groups. nih.gov Quantitative differences in both phase I and phase II metabolism have been noted between different animal species. nih.gov The main route of excretion for tibolone and its metabolites is through the feces in both rats and dogs. nih.gov

The table below summarizes the key interspecies differences in the metabolism of tibolone, which can be extrapolated to anticipate the metabolic behavior of this compound.

| Metabolic Parameter | Rat | Dog | Rabbit |

| Primary Phase I Pathway | Reduction of 3-keto group to 3α-hydroxy. nih.gov | Reduction of 3-keto group to 3β-hydroxy. nih.gov | Tissue-specific distribution of metabolites. nih.gov |

| Other Phase I Pathways | Minor hydroxylation at C2 and C7; shift of Δ5(10) double bond. nih.gov | Minor hydroxylation at C2 and C7; shift of Δ5(10) double bond. nih.gov | Not specified. |

| Primary Phase II Pathway | Sulphate conjugation of hydroxyl groups. nih.gov | Sulphate conjugation of hydroxyl groups. nih.gov | Majority of metabolites exist as sulphate conjugates. nih.gov |

| Primary Excretion Route | Feces. nih.gov | Feces. nih.gov | Not specified. |

These comparative data highlight the importance of considering species-specific metabolic pathways when evaluating the biological effects of steroid compounds.

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on the "Molecular and Cellular Pharmacology of this compound."

Publicly accessible scientific databases and chemical supplier information identify This compound as a derivative and a potential impurity of Δ4-Tibolone, which is itself a primary metabolite of the synthetic steroid Tibolone. cymitquimica.comusbio.net However, there is a significant lack of specific preclinical research data for this compound itself.

Studies required to fulfill the requested outline—such as receptor binding affinity assays, analysis of intracellular signaling modulation (e.g., MAPK phosphorylation), gene expression profiling, and investigation into cellular homeostasis and apoptosis—have not been published for this specific compound.

The extensive body of research available focuses on Tibolone and its three main active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer. drugbank.comwikipedia.orgnih.gov This research details their complex interactions with estrogen, progesterone (B1679170), and androgen receptors, as well as their downstream effects on cellular pathways. nih.govnih.gov

Without dedicated studies on this compound, any article generated according to the provided outline would be speculative and would not meet the required standards of scientific accuracy. To avoid presenting unsubstantiated information, the article cannot be created at this time.

In Vitro Cell-Based Activity Assays

The proliferation of vascular smooth muscle cells (SMCs) is a key event in the development of atherosclerosis. In vitro studies have demonstrated that tibolone and its metabolites exert anti-mitogenic effects on human coronary artery smooth muscle cells (hCASMC). Research shows that tibolone and its metabolites—3α-hydroxy-tibolone, 3β-hydroxy-tibolone, and Δ4-tibolone—concentration-dependently inhibit DNA synthesis, cellular proliferation, cell migration, and collagen synthesis in hCASMCs. oup.comnih.gov

The order of potency for this inhibitory action was found to be: Δ4-tibolone > 3β-OH-tibolone ≈ 3α-OH-tibolone. oup.comnih.gov This suggests that the progestogenic/androgenic metabolite (Δ4-tibolone) is more potent in inhibiting SMC growth than the estrogenic metabolites. oup.com The mechanism behind these anti-mitogenic effects involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway. oup.comnih.gov The effects are mediated through both estrogen receptors (ERs) and progesterone receptors (PRs), as the anti-proliferative action was partially blocked by antagonists for each receptor and almost completely blocked when both were used together. oup.comnih.govresearchgate.net

Table 1: Inhibitory Effects of Tibolone and its Metabolites on Human Coronary Artery Smooth Muscle Cell (hCASMC) Proliferation

| Compound | Concentration (µM) | Inhibition of Cell Proliferation (%) | Receptor Involvement |

| Tibolone | 0.001 - 1 | Concentration-dependent | ER & PR |

| Δ4-Tibolone | 0.1 | ~43% | Primarily PR |

| 3α-OH-Tibolone | 0.1 | ~26% | Primarily ER |

| 3β-OH-Tibolone | 0.1 | ~17% | Primarily ER |

Data synthesized from studies investigating fetal calf serum-induced SMC proliferation. oup.com

The influence of tibolone's metabolites on cell proliferation and differentiation is highly tissue-specific, a characteristic central to its pharmacological profile. nih.govoup.com This selectivity is achieved through the differential metabolism of tibolone in various tissues and the distinct receptor-binding profiles of its metabolites. nih.govpatsnap.com

In endometrial cells, tibolone and its Δ4-isomer demonstrate clear progestogenic activity, counteracting estradiol-driven proliferation and promoting a non-proliferative, differentiated state. nih.govnih.gov Studies using co-cultures of endometrial epithelial and stromal cells show that while estradiol (B170435) stimulates epithelial cell growth, tibolone and all its metabolites counteract this effect. nih.govnih.gov This anti-proliferative effect in the endometrium is a key feature, distinguishing it from conventional estrogen therapy. nih.gov

Conversely, in bone tissue, the estrogenic metabolites (3α-OH and 3β-OH-tibolone) are predominant. They act as estrogen receptor agonists to preserve bone mass without the counteracting progestogenic influence, which allows for a beneficial, anti-osteoporotic effect. nih.govresearchgate.net In breast tissue, tibolone and its metabolites inhibit enzymes responsible for local estrogen production, thereby inhibiting proliferation and stimulating apoptosis. nih.govnih.govresearchgate.net

Recent computational and network pharmacology studies have begun to elucidate the broader mechanistic effects of tibolone's metabolites on cellular processes, including those in the central nervous system. These studies predict that the estrogenic metabolites, 3α-hydroxy-tibolone and 3β-hydroxy-tibolone, can regulate synaptic transmission and cell metabolism. nih.govresearchgate.netresearchgate.net These effects are believed to be mediated through their interaction with estrogen receptors, which are known to play a crucial role in neuronal function and survival. nih.gov

In terms of cell metabolism, the actions of tibolone are tissue-dependent. For instance, the Δ4-isomer activates androgenic receptors in the liver, which can influence lipid metabolism. cancer.gov In endometrial cells, the progestagenic actions of tibolone are thought to stimulate cell differentiation, which counterbalances the growth-stimulating effects of its estrogenic properties. nih.govoup.com This is achieved by differentially regulating cellular processes; for example, while both the estrogenic and progestogenic metabolites were found to modulate genes involved in proliferation, they had opposite effects on apoptosis, with the progestogenic action stimulating the apoptosis network. nih.gov

Enzymatic Interactions and Inhibition Studies

A key mechanism for the tissue-selective action of tibolone and its derivatives is the modulation of local steroid-metabolizing enzymes, particularly steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govresearchgate.net These enzymes are critical for converting circulating, inactive steroid sulfates into potent, active estrogens like estradiol.

Tibolone and its metabolites are known to be potent inhibitors of STS activity in breast tissue and breast cancer cell lines (MCF-7 and T-47D). contemporaryobgyn.netnih.govnih.govresearchgate.net This inhibition prevents the local conversion of estrone sulfate to estrone, thereby reducing the availability of active estrogens that can stimulate cell proliferation. oup.comcancer.gov The inhibitory effect is less pronounced in the endometrium and absent in bone, contributing to the compound's safety profile in the breast and uterus while allowing for estrogenic effects on bone. contemporaryobgyn.net

In addition to inhibiting STS, tibolone and its metabolites also inhibit 17β-HSD type 1, the enzyme that catalyzes the conversion of the weaker estrone to the highly potent estradiol. contemporaryobgyn.netdrugbank.comtandfonline.com Concurrently, they can stimulate the activity of 17β-HSD type 2, which inactivates estradiol back to estrone, further reducing local estrogenic stimulation in tissues like the breast. nih.govdrugbank.com

Table 2: Reported Effects of Tibolone Metabolites on Steroid-Modifying Enzymes in Preclinical Models

| Enzyme | Cell Line / Tissue | Effect of Tibolone / Metabolites | Reference |

| Steroid Sulfatase (STS) | MCF-7, T47D (Breast Cancer) | Potent Inhibition | nih.govnih.govresearchgate.net |

| Human Breast Adipose Cells | Inhibition | researchgate.net | |

| JEG-3 (Choriocarcinoma) | Potent Inhibition | nih.gov | |

| HOS-TE-85 (Osteoblast-like) | Inactive (Tibolone, Δ4-isomer), Inhibition (3-OH metabolites) | nih.gov | |

| 17β-HSD Type 1 | Breast Tissue / Cancer Cells | Inhibition | nih.govcontemporaryobgyn.netdrugbank.com |

| Placental Microsomes | Inhibition | nih.govtandfonline.com | |

| 17β-HSD Type 2 | Breast Tissue | Stimulation | nih.govdrugbank.com |

| Steroid Sulfotransferase | Breast Tissue | Stimulation | contemporaryobgyn.netdrugbank.com |

The metabolism of tibolone itself involves several enzymatic pathways, with the cytochrome P450 (CYP450) system playing a minor role in its hydroxylation. drugbank.comprobes-drugs.org Preclinical studies using human liver microsomes have investigated the potential for tibolone and its primary derivatives (3α-OH-tibolone, 3β-OH-tibolone, and Δ4-tibolone) to inhibit major CYP450 isoenzymes.

These studies revealed that tibolone and its metabolites are very weak inhibitors of CYP1A2, CYP2C9, CYP2E1, and CYP3A4. nih.gov They were found to be at least 50-fold less potent than known selective inhibitors for these enzymes. nih.gov This suggests that tibolone and its derivatives, at clinically relevant concentrations, are unlikely to cause significant pharmacokinetic drug interactions by inhibiting the metabolism of other drugs that are substrates for these CYP450 enzymes. nih.gov

Some research has suggested that while 19-nortestosterone derivatives like tibolone are not substrates for the classical aromatase (CYP19A1) enzyme, they might be converted into corresponding estrogens by other CYP450 monooxygenases. wikipedia.org However, other in vitro evidence disputes a significant role for aromatization in the estrogenic effects of tibolone. wikipedia.org

Preclinical Biological Investigations in Non Human Systems

In Vivo Studies in Animal Models for Mechanistic Elucidation (excluding clinical outcomes)

Tissue Distribution and Accumulation Studies in Animals (e.g., rats, rabbits, dogs, monkeys)

No studies detailing the tissue distribution and accumulation of 10beta-Peroxy 4-Tibolone in any animal models were found.

Organ-Specific Responses and Metabolic Profiling in Animal Tissues

There is no available information on the organ-specific responses or metabolic profiling of this compound in animal tissues.

Investigations into Biological Endpoints (e.g., modulation of thermoregulatory dysfunction in rat models)

No research has been published investigating the effects of this compound on biological endpoints such as thermoregulatory dysfunction in animal models.

Investigation of Selective Tissue Activity in Animal Models

Uterine and Mammary Gland Responses in Ovariectomized Animal Models

No data are available regarding the effects of this compound on uterine and mammary gland tissues in ovariectomized animal models.

Structure Activity Relationship Sar and Computational Approaches

Cheminformatics and Network Pharmacology Approaches

Cheminformatics and network pharmacology are pivotal in modern drug discovery and understanding the complex interactions of chemical compounds within biological systems. While specific network pharmacology studies focusing exclusively on 10beta-Peroxy 4-Tibolone are not extensively documented, a wealth of information can be derived from the computational analysis of its parent compound, tibolone (B1683150), and its primary active metabolites. These studies provide a framework for predicting the biological networks and molecular targets that this compound, as a derivative of Δ4-Tibolone, might influence. lookchem.comcymitquimica.com

Network pharmacology investigations into tibolone and its metabolites—3α-Hydroxytibolone, 3β-Hydroxytibolone, and Δ4-Tibolone—have been instrumental in elucidating their mechanisms of action beyond simple receptor binding. nih.govresearchgate.net These approaches analyze the complex interplay between drugs, their targets, and associated disease pathways, offering a holistic view of a compound's effects.

Detailed Research Findings

Research utilizing network pharmacology has demonstrated that tibolone's metabolites exert their effects by modulating a wide array of molecular targets and signaling pathways. nih.govresearchgate.net A key study aimed to understand the therapeutic potential of these metabolites in the context of traumatic brain injury (TBI) by identifying their molecular targets and downstream effects. nih.gov The findings suggest that the metabolites can regulate genes involved in critical processes such as inflammation, oxidative stress, and apoptosis. nih.govresearchgate.net

A genetic network analysis further revealed that the estrogenic and progestagenic effects of tibolone's metabolites result in distinct gene expression profiles with minimal overlap. eur.nl However, both sets of properties converge to modulate the same biological processes, often in a counterbalancing manner. eur.nl For instance, while both properties can stimulate proliferation, they exert opposing effects on apoptosis; the progestagenic actions stimulate the apoptosis network, whereas the estrogenic effects suppress it. eur.nl This dual regulation is achieved by modulating different sets of genes rather than by directly counter-regulating the same genes. eur.nl

The molecular targets identified through these computational approaches are central to various pathological conditions, suggesting the potential for repurposing tibolone for indications like neuroprotection. nih.govresearchgate.netmdpi.com

Interactive Data Tables

The following tables summarize the key molecular targets and biological pathways associated with tibolone metabolites, as identified through network pharmacology and computational analyses.

Table 1: Identified Molecular Targets of Tibolone Metabolites

| Target | Full Name | Associated Metabolite(s) | Key Function/Pathway | Reference |

| AR | Androgen Receptor | Δ4-Tibolone | Androgenic effects, inflammation modulation | nih.govmdpi.com |

| ESR2 | Estrogen Receptor Beta | 3α/β-Hydroxytibolone | Estrogenic effects, synaptic transmission, cell metabolism | nih.gov |

| KDR | Kinase Insert Domain Receptor | 3α/β-Hydroxytibolone, Δ4-Tibolone | Angiogenesis, inflammation | nih.govresearchgate.net |

| NR3C1 | Glucocorticoid Receptor | 3α/β-Hydroxytibolone, Δ4-Tibolone | Stress response, inflammation | nih.govresearchgate.net |

| PPARA | Peroxisome Proliferator-Activated Receptor Alpha | 3α/β-Hydroxytibolone, Δ4-Tibolone | Lipid metabolism, inflammation | nih.govresearchgate.net |

| PPARD | Peroxisome Proliferator-Activated Receptor Delta | 3α/β-Hydroxytibolone, Δ4-Tibolone | Fatty acid oxidation, cell proliferation | nih.govresearchgate.net |

| IL6 | Interleukin-6 | Not specified | Inflammation, immune response | researchgate.netresearchgate.net |

Table 2: Biological Processes Modulated by Tibolone Metabolites

| Biological Process | Modulating Effect | Associated Metabolite(s) | Reference |

| Inflammation | Regulation | Δ4-Tibolone | nih.govresearchgate.net |

| Oxidative Stress | Regulation | 3α/β-Hydroxytibolone, Δ4-Tibolone | nih.gov |

| Apoptosis | Suppression (Estrogenic), Stimulation (Progestagenic) | 3α/β-Hydroxytibolone, Δ4-Tibolone | nih.goveur.nl |

| Synaptic Transmission | Regulation | 3α/β-Hydroxytibolone | nih.gov |

| Cell Metabolism | Regulation | 3α/β-Hydroxytibolone | nih.gov |

| Cell Proliferation | Stimulation | 3α/β-Hydroxytibolone, Δ4-Tibolone | eur.nl |

Advanced Analytical Methodologies in Research on 10beta Peroxy 4 Tibolone

Mass Spectrometry-Based Profiling of Metabolites

Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying Tibolone (B1683150) and its metabolites in various biological matrices. Due to its high sensitivity and specificity, MS, particularly when coupled with chromatographic separation, provides invaluable insights into the metabolic pathways of Tibolone.

Researchers have utilized techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including its more advanced form, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), for comprehensive metabolite profiling. researchgate.netresearchgate.netresearchgate.net Studies in animals and humans have revealed that Tibolone undergoes extensive metabolism, primarily through reduction of the 3-keto group to 3α- and 3β-hydroxy metabolites, and isomerization to the Δ4-isomer. nih.govdrugbank.com To a lesser extent, hydroxylation at other positions and the formation of sulfate (B86663) conjugates also occur. nih.gov

A key application of MS in this field is the ability to perform targeted quantitative analysis. For instance, a specific and sensitive LC-MS/MS method was developed to quantify the major active metabolite, 3α-hydroxytibolone, in human plasma. researchgate.net This method often involves derivatization to enhance ionization efficiency and sensitivity, with detection limits reaching as low as 0.1 to 0.5 ng/ml in plasma. researchgate.net Furthermore, high-resolution mass spectrometry (HRMS) plays a critical role in elucidating the elemental composition of unknown metabolites, as demonstrated in fungal biotransformation studies of Tibolone, where new hydroxylated derivatives were identified. google.com

Lipidomic and metabolomic studies using LC-QTOF-MS/MS have also shed light on the broader physiological effects of Tibolone, for example, by profiling changes in the exo- and endo-metabolome of astrocytes under its influence. mdpi.com

Table 1: Selected Tibolone Metabolites Identified by Mass Spectrometry

| Metabolite | Method of Detection | Biological Matrix | Key Findings |

| 3α-hydroxytibolone | LC-MS/MS | Human Plasma, Monkey Tissues | Major circulating metabolite; tissue-specific distribution. researchgate.net |

| 3β-hydroxytibolone | UPLC-MS/MS | Human Plasma | Stereoisomer of the major metabolite, successfully separated from the 3α form. researchgate.net |

| Δ4-tibolone | GC-MS | Monkey Plasma and Tissues | Androgenic/progestagenic metabolite. researchgate.netdrugbank.com |

| Sulfated Metabolites | LC-MS/MS | Rat and Rabbit Tissues | Predominant form of metabolites in tissues. nih.gov |

| Hydroxylated Tibolone Derivatives | HREIMS | Fungal Culture | Identification of novel mono-hydroxylated metabolites. google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Biotransformation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel metabolites of Tibolone formed through biotransformation. While MS provides information on mass and fragmentation, NMR offers detailed insights into the molecular structure, including the stereochemistry of the molecule.

Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR techniques are employed to assign all proton and carbon resonances and to determine the connectivity and spatial arrangement of atoms. researchgate.nettandfonline.com For example, in studies involving the microbial transformation of Tibolone and its derivatives, NMR was crucial in identifying the exact position of newly introduced hydroxyl or other functional groups. google.commdpi.com

The stereochemical analysis of the 3α- and 3β-hydroxy metabolites of Tibolone has been a significant area of research. researchgate.net By comparing experimental NMR chemical shifts with those predicted by quantum-chemical calculations, researchers have been able to confirm the stereoselective synthesis of these metabolites. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful in this context, as they can reveal the spatial proximity of protons, allowing for the determination of the relative stereochemistry of substituents, such as the α or β orientation of hydroxyl groups. google.commdpi.com

Table 2: Application of NMR Techniques in Tibolone Metabolite Characterization

| NMR Technique | Application | Finding |

| ¹H and ¹³C NMR | Basic structural characterization | Identification of functional groups and carbon skeleton. tandfonline.com |

| COSY (Correlation Spectroscopy) | Proton-proton correlation | Determination of neighboring protons in the spin system. google.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range proton-carbon correlation | Assignment of quaternary carbons and positioning of functional groups. tandfonline.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proton-proton correlation | Determination of stereochemistry, such as the orientation of hydroxyl groups. google.commdpi.com |

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic techniques are fundamental for the separation and quantification of Tibolone and its metabolites from complex biological samples like plasma, urine, and tissue homogenates. researchgate.netnih.gov The choice of chromatographic method depends on the polarity of the analytes and the required sensitivity and resolution.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques. researchgate.net For the analysis of Tibolone and its metabolites in biological fluids, these are typically coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. researchgate.netresearchgate.net UPLC (Ultra-Performance Liquid Chromatography), which uses smaller particle size columns, has emerged as a superior technique, offering better resolution, faster analysis times, and increased sensitivity. researchgate.netdntb.gov.ua

A significant challenge in the analysis of Tibolone metabolites is the separation of stereoisomers, such as 3α- and 3β-hydroxytibolone. researchgate.net Specialized UPLC methods using columns like the ACQUITY UPLC® BEH C18 have been successfully developed to achieve baseline separation of these isomers, which is crucial for understanding their distinct biological activities. researchgate.net Method validation according to regulatory guidelines ensures the linearity, precision, accuracy, and robustness of these analytical methods for use in pharmacokinetic and bioequivalence studies. researchgate.netcore.ac.uk

Table 3: Chromatographic Methods for Tibolone and its Metabolites

| Chromatographic Method | Column Type | Mobile Phase Example | Application |

| UPLC-MS/MS | ACQUITY UPLC® BEH C18 | Acetonitrile and water with formic acid | Separation and quantification of 3α- and 3β-hydroxytibolone in human plasma. researchgate.net |

| HPLC-ESI-MS/MS | C18 column | Acetonitrile and water | Quantification of 3α-hydroxytibolone for bioequivalence studies. core.ac.uk |

| GC-MS | Not specified | Not specified | Analysis of Tibolone and its metabolites in early pharmacokinetic studies. core.ac.uk |

| HILIC-ESI-QTOF-MS/MS | Acquity UPLC BEH Amide | Not specified | Identification and quantification of polar metabolites in astrocytic cells. mdpi.com |

X-ray Crystallography for Ligand-Receptor Complex Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including how a ligand like Tibolone or its metabolites might bind to a receptor. While direct crystal structures of a "10beta-Peroxy 4-Tibolone"-receptor complex are not available, the principles of this technique are highly relevant for understanding the structural basis of Tibolone's action.

Research on related nuclear receptors, such as the estrogen-related receptor-gamma (ERRγ), demonstrates how X-ray crystallography can reveal the molecular details of ligand binding. nih.gov These studies show how the binding of an agonist or inverse agonist can induce conformational changes in the ligand-binding domain (LBD) of the receptor, which in turn affects its interaction with co-regulator proteins. nih.gov

In the context of Tibolone, while a crystal structure of the drug itself has been characterized, showing different polymorphic forms (form I and form II), the more impactful research involves its interaction with target receptors. researchgate.net For example, crystallographic studies of the estrogen receptor, progesterone (B1679170) receptor, or androgen receptor in complex with Tibolone's active metabolites would provide precise information on the key amino acid residues involved in binding and the conformational changes that lead to receptor activation or inhibition. Such data is invaluable for structure-based drug design and for explaining the tissue-specific effects of Tibolone. drugbank.com

Application of Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand and its receptor. nih.govoncodesign-services.com These assays are used to determine key parameters such as the affinity of a ligand for a receptor (dissociation constant, Kd) and the density of receptors in a given tissue (Bmax). nih.gov

In the study of Tibolone, radioligand binding assays are essential for understanding the activity of the parent compound and its metabolites at various steroid receptors, including estrogen, progesterone, and androgen receptors. wikipedia.org The assays typically involve incubating a radiolabeled ligand (e.g., tritiated or iodinated) with a preparation of receptors (from cell cultures or tissue homogenates) in the presence and absence of an unlabeled competing ligand, such as a Tibolone metabolite. sygnaturediscovery.comspringernature.com

By measuring the amount of radioligand bound to the receptor at different concentrations of the competitor, a competition curve can be generated, from which the inhibitory constant (Ki) of the test compound can be calculated. nih.gov This data allows for the ranking of the relative affinities of Tibolone and its metabolites for different receptors, providing a molecular basis for their observed estrogenic, progestogenic, and androgenic effects. wikipedia.org These assays are highly sensitive and specific, and they remain a gold standard for quantifying ligand-receptor interactions. oncodesign-services.com

Future Perspectives in Basic and Preclinical Research

Exploration of Novel Biotransformation Pathways

The metabolic fate of 10beta-Peroxy 4-Tibolone is currently unknown. Tibolone (B1683150) itself undergoes rapid and complex metabolism into its primary active metabolites: the estrogenic 3α- and 3β-hydroxy-tibolone, and the progestogenic and androgenic Δ4-isomer. viamedica.plnih.govnih.gov This biotransformation is tissue-specific and crucial for its selective estrogenic activity regulator (STEAR) profile. researchgate.netoup.com

Future research should focus on identifying the metabolic pathways of this compound. Key questions to address include whether it is a stable metabolite or an intermediate, and how the 10beta-peroxy group influences its conversion by enzymes such as hydroxysteroid dehydrogenases and isomerases. Microbial transformation models, which have been used to generate novel hydroxylated derivatives of tibolone, could be a valuable tool in identifying potential mammalian metabolites of this compound. google.com Understanding its metabolic stability and the profile of its metabolites is a critical first step in determining its potential biological activity and is essential for any further preclinical development.

Investigation of Uncharted Molecular Targets and Mechanisms

The known metabolites of tibolone exert their effects through interactions with estrogen, progesterone (B1679170), and androgen receptors. oup.comnih.gov The Δ4-isomer, from which this compound is derived, is known to have progestogenic and androgenic properties. oup.com The introduction of a 10beta-peroxy group could significantly alter the binding affinity and selectivity of the molecule for these classical steroid receptors.

Future investigations should, therefore, map the binding profile of this compound across the spectrum of nuclear receptors. Furthermore, research should extend beyond these traditional targets to explore potential interactions with other receptor families, such as orphan nuclear receptors, or non-genomic pathways. Given that tibolone and its metabolites have shown effects on cellular processes like apoptosis and proliferation in breast cells, it would be pertinent to investigate if this compound shares or diverges from these mechanisms. nih.gov

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

In vitro studies using various cell lines, such as breast cancer cells (MCF-7, T47-D) and primary human breast cells, have been instrumental in deciphering the tissue-specific effects of tibolone and its metabolites. nih.govresearchgate.net These models have revealed insights into the antiproliferative and pro-apoptotic effects of tibolone in breast tissue. nih.gov

To dissect the specific actions of this compound, the development and use of more sophisticated models are warranted. Three-dimensional organoid cultures, which more closely mimic the in vivo architecture and physiology of tissues, would be particularly valuable. researchgate.neteuropa.eu For instance, patient-derived organoids from tissues like the endometrium, breast, and liver could provide a more accurate prediction of the tissue-specific effects of this compound. nih.govbmj.com These advanced models would be crucial for detailed mechanistic studies into its effects on cell proliferation, differentiation, and function.

Role as a Chemical Probe for Biological Processes

The unique structural feature of this compound, the peroxy group, makes it an interesting candidate as a chemical probe. Depending on its stability and reactivity, it could be used to investigate biological processes involving oxidative stress or specific enzymatic pathways that recognize this functional group.

Future research could explore the utility of this compound as a tool to study steroid metabolism and action. For example, if it has a unique affinity for a particular enzyme or receptor, it could be modified with reporter tags to visualize and track these targets within cells and tissues. Its potential to interfere with the aromatization process, a key step in estrogen synthesis, could also be investigated, similar to studies conducted on tibolone and its other metabolites. hormonebalance.org

Design of Next-Generation Steroidal Research Tools

The chemical scaffold of tibolone, a 19-nortestosterone derivative, has proven to be a versatile template for developing compounds with tissue-selective hormonal activities. oup.com The structure of this compound could serve as a starting point for the rational design of a new generation of steroidal research tools.

By systematically modifying the peroxy group and other parts of the steroid nucleus, it may be possible to create novel molecules with enhanced selectivity for specific receptor subtypes or with unique agonist/antagonist profiles. These new compounds could be invaluable for basic research aimed at dissecting the complex signaling pathways of steroid hormones. The knowledge gained from studying the structure-activity relationships of tibolone and its various metabolites provides a strong foundation for such a medicinal chemistry program. researchgate.net

Integration of Omics Data for Systems-Level Understanding

The biological effects of steroid hormones are complex and involve the regulation of numerous genes and proteins. "Omics" technologies, such as proteomics, metabolomics, and lipidomics, offer a powerful approach to gain a comprehensive, systems-level understanding of a compound's mechanism of action. Recent studies have successfully applied these techniques to investigate the neuroprotective and metabolic effects of tibolone. mdpi.comdntb.gov.uanih.govfrontiersin.orgmdpi.com

Future preclinical studies on this compound should incorporate a multi-omics approach. By analyzing the changes in the proteome, metabolome, and lipidome of target cells or tissues upon treatment with this compound, researchers can identify the key signaling pathways and metabolic processes that are modulated. This unbiased, data-rich approach has the potential to uncover novel mechanisms of action and to identify biomarkers of the compound's activity.

Q & A

Q. How should researchers address ethical concerns in studies involving 10β-Peroxy-4-Tibolone’s endocrine-disrupting potential?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies, including power analysis to minimize animal use. Disclose conflicts of interest (e.g., pharmaceutical funding) and deposit raw data in FAIR-aligned repositories. For human cell lines, obtain IRB approval and document consent for commercial cell sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.